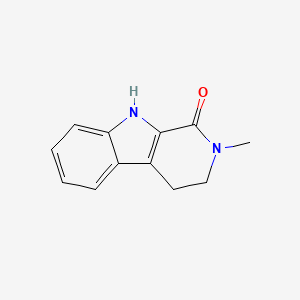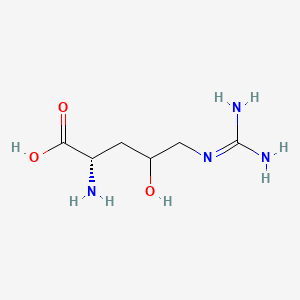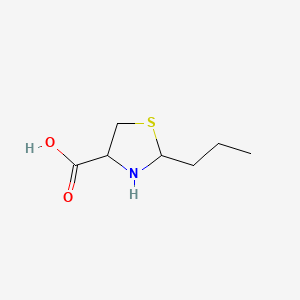
N'-(2-Chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Perrimustine involves the reaction of cysteamine with 2-chloroethyl isocyanate, followed by nitrosation and oxidation. The key steps are as follows:
Reaction of cysteamine with 2-chloroethyl isocyanate: This step forms the intermediate N-(2-chloroethyl)-N’-carbamoyl cysteamine.
Nitrosation: The intermediate is then nitrosated using sodium nitrite in an acidic medium to form N-(2-chloroethyl)-N’-nitrosocarbamoyl cysteamine.
Oxidation: Finally, the compound is oxidized using hydrogen peroxide to yield Perrimustine.
Industrial Production Methods: Industrial production of Perrimustine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Perrimustine undergoes several types of chemical reactions, including:
Alkylation: Perrimustine can alkylate DNA, leading to DNA cross-linking and strand breaks.
Oxidation: The sulfoxide group in Perrimustine can undergo further oxidation to form sulfone derivatives.
Reduction: Perrimustine can be reduced to its corresponding sulfide derivative.
Common Reagents and Conditions:
Alkylation: Typically occurs under physiological conditions in the presence of DNA.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Major Products:
Alkylation: DNA adducts and cross-linked DNA.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound to study alkylation reactions and DNA damage mechanisms.
Biology: Investigated for its effects on cellular processes and DNA repair mechanisms.
Industry: Potential applications in the development of new anticancer drugs and DNA-damaging agents.
Mecanismo De Acción
Perrimustine exerts its effects primarily through DNA alkylation. It forms covalent bonds with DNA, leading to cross-linking and strand breaks. This results in the inhibition of DNA synthesis and cell division, ultimately causing cell death. The molecular targets of Perrimustine include DNA and various DNA repair enzymes .
Comparación Con Compuestos Similares
Perrimustine is similar to other 2-chloroethylnitrosoureas, such as carmustine and lomustine. it has unique properties that distinguish it from these compounds:
Higher water solubility: Perrimustine is more water-soluble than carmustine and lomustine, which may enhance its bioavailability.
Lower carbamoylating activity: Perrimustine has lower carbamoylating activity compared to carmustine, potentially reducing its toxicity.
Similar Compounds:
Carmustine: Another 2-chloroethylnitrosourea used in cancer treatment.
Lomustine: A related compound with similar alkylating activity.
Cystemustine: Another nitrosourea derivative with similar pharmacokinetic properties.
Propiedades
Número CAS |
96413-13-7 |
|---|---|
Fórmula molecular |
C6H12ClN3O3S |
Peso molecular |
241.70 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2-methylsulfinylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O3S/c1-14(13)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |
Clave InChI |
QRFYQIBEORUKDP-UHFFFAOYSA-N |
SMILES |
CS(=O)CCNC(=O)N(CCCl)N=O |
SMILES canónico |
CS(=O)CCNC(=O)N(CCCl)N=O |
Sinónimos |
CMSOEN2 N'-(2-chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea N-(N'-(2-chloroethyl)-N'-nitrosocarbamoyl)-S-methylcysteamine sulfoxide perrimustine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(7-methyl-4-oxo-3-phenyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-2-yl)thio]acetic acid methyl ester](/img/structure/B1202328.png)
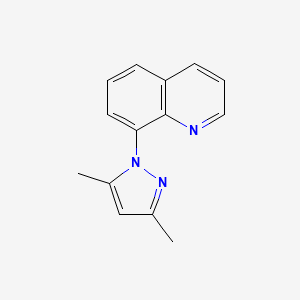
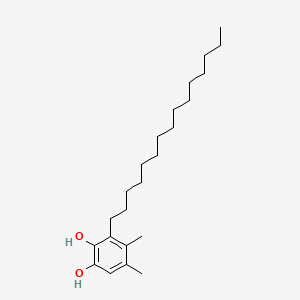

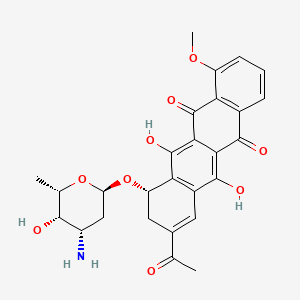

![(2S)-2-hydroxy-2-methyl-N-[(2R)-1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide](/img/structure/B1202340.png)
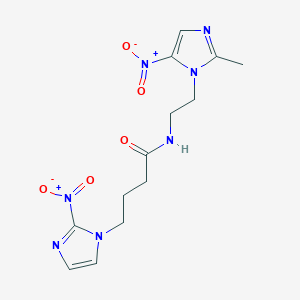

![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)

